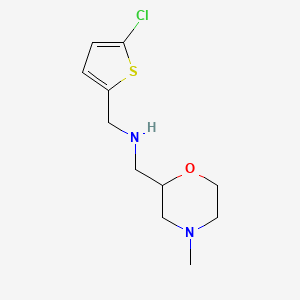
3-((1,3-Dimethyl-4-nitro-1h-pyrazol-5-yl)amino)propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1,3-Dimethyl-4-nitro-1h-pyrazol-5-yl)amino)propane-1,2-diol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a nitro group at position 4 and a dimethyl substitution at positions 1 and 3 on the pyrazole ring. The compound also features an amino group linked to a propane-1,2-diol moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1,3-Dimethyl-4-nitro-1h-pyrazol-5-yl)amino)propane-1,2-diol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the cyclocondensation of hydrazine with a 1,3-diketone. In this case, 1,3-dimethyl-4-nitro-1h-pyrazole can be synthesized by reacting hydrazine with 1,3-dimethyl-4-nitro-1,3-diketone under acidic conditions.
Amination: The amino group is introduced by reacting the synthesized pyrazole with an appropriate amine, such as 3-aminopropane-1,2-diol, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve the use of continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
3-((1,3-Dimethyl-4-nitro-1h-pyrazol-5-yl)amino)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Products may include nitroso derivatives or carboxylic acids.
Reduction: Products may include amino derivatives.
Substitution: Products will depend on the nucleophile used, resulting in various substituted pyrazole derivatives.
Applications De Recherche Scientifique
3-((1,3-Dimethyl-4-nitro-1h-pyrazol-5-yl)amino)propane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-((1,3-Dimethyl-4-nitro-1h-pyrazol-5-yl)amino)propane-1,2-diol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The compound may inhibit enzymes by binding to their active sites or by modifying their structure through covalent interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-4-nitro-1h-pyrazole: Similar in structure but lacks the amino and propane-1,2-diol moieties.
3-Amino-1,2-propanediol: Similar in structure but lacks the pyrazole ring and nitro group.
Uniqueness
3-((1,3-Dimethyl-4-nitro-1h-pyrazol-5-yl)amino)propane-1,2-diol is unique due to the combination of the pyrazole ring with a nitro group and an amino-propane-1,2-diol moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Propriétés
Formule moléculaire |
C8H14N4O4 |
|---|---|
Poids moléculaire |
230.22 g/mol |
Nom IUPAC |
3-[(2,5-dimethyl-4-nitropyrazol-3-yl)amino]propane-1,2-diol |
InChI |
InChI=1S/C8H14N4O4/c1-5-7(12(15)16)8(11(2)10-5)9-3-6(14)4-13/h6,9,13-14H,3-4H2,1-2H3 |
Clé InChI |
LRTKTULKGVYGRA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1[N+](=O)[O-])NCC(CO)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Dimethyl [morpholin-4-yl(phenyl)methyl]propanedioate](/img/structure/B14912616.png)


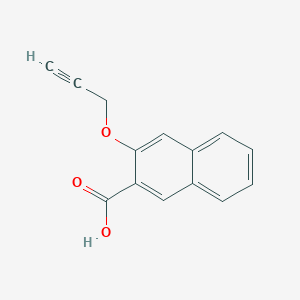

![3-[2-(Methylsulfonyl)-4-pyrimidinyl]pyrazolo[1,5-b]pyridazine](/img/structure/B14912633.png)
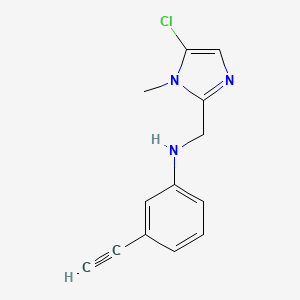
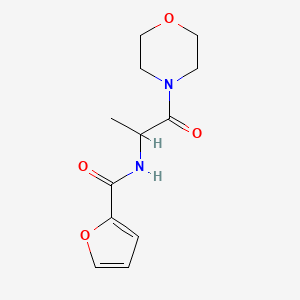
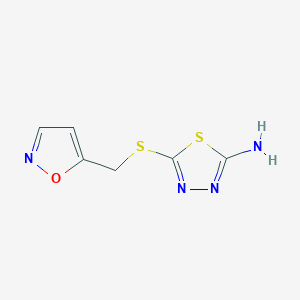
![Sodium 6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14912658.png)

